3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide
CAS No.: 681269-79-4
Cat. No.: VC5254067
Molecular Formula: C24H21ClN4O2S
Molecular Weight: 464.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681269-79-4 |
|---|---|
| Molecular Formula | C24H21ClN4O2S |
| Molecular Weight | 464.97 |
| IUPAC Name | 3-(2-chlorophenyl)-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C24H21ClN4O2S/c1-13-8-9-16(10-14(13)2)29-23(18-11-32-12-20(18)27-29)26-24(30)21-15(3)31-28-22(21)17-6-4-5-7-19(17)25/h4-10H,11-12H2,1-3H3,(H,26,30) |
| Standard InChI Key | CHVJKHVFBDJFSR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C |
Introduction
Structural Overview
The compound can be broken down into the following key structural components:
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Chlorophenyl group: A benzene ring substituted with a chlorine atom at the second position.
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Dimethylphenyl group: A benzene ring substituted with two methyl groups at the third and fourth positions.
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Thieno[3,4-c]pyrazole core: A fused heterocyclic system consisting of a thiophene and pyrazole ring.
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Isoxazole-carboxamide group: An isoxazole ring substituted with a carboxamide functionality.
Synthesis
Although no direct synthesis of this specific compound was found in the provided search results, the general synthetic approach for such molecules often involves multistep reactions:
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Formation of the Thienopyrazole Core:
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Starting with thiophene derivatives, cyclization reactions using hydrazine or its derivatives yield thienopyrazoles.
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Catalysts like potassium iodide or bases such as triethylamine are typically employed.
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Functionalization of the Isoxazole Ring:
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Isoxazoles are synthesized via cycloaddition reactions involving hydroxylamine and α,β-unsaturated ketones or nitriles.
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The carboxamide group can be introduced via amidation reactions.
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Coupling with Chlorophenyl and Dimethylphenyl Groups:
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Substituted benzene derivatives are introduced using cross-coupling techniques like Suzuki or Buchwald-Hartwig coupling.
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Example Reaction Scheme:
The synthesis would likely involve:
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Preparation of the thienopyrazole intermediate.
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Formation of the isoxazole ring with desired substitutions.
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Final coupling to introduce the chlorophenyl and dimethylphenyl moieties.
Pharmacological Activity
Compounds with similar structural motifs (e.g., thienopyrazoles and isoxazoles) have demonstrated diverse biological activities:
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Anti-inflammatory properties: Isoxazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
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Anticancer activity: Thienopyrazoles have been studied for their ability to inhibit tumor cell proliferation through kinase inhibition.
Research Interest
The unique structure of this compound makes it an interesting candidate for:
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Structure-activity relationship (SAR) studies to optimize pharmacological properties.
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Docking studies to predict interactions with biological targets such as enzymes or receptors.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm structural integrity (1H NMR, 13C NMR). |
| Mass Spectrometry (MS) | Determine molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Identify functional groups (e.g., carboxamide). |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and separation from by-products. |
Data Table: Comparison with Related Compounds
To contextualize this compound within its chemical family:
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